molecular formula C22H40O2 B12727497 5,13-Docosadienoic acid CAS No. 182305-58-4

5,13-Docosadienoic acid

Cat. No.: B12727497
CAS No.: 182305-58-4
M. Wt: 336.6 g/mol
InChI Key: HVHVBKMJDJLCEQ-RKHHRFTBSA-N
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Description

5,13-Docosadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 5th and 13th carbon positions. This compound is also known by its IUPAC name, (5Z,13Z)-docosa-5,13-dienoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,13-Docosadienoic acid can be synthesized through the hydrolysis of meadowfoam fatty amides. The process involves recrystallization from hexane to obtain crystals of monoenoic fatty amides, which are then hydrolyzed to yield meadowfoam fatty acids enriched in this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of meadowfoam oil, which is rich in this fatty acid. The oil is subjected to high-pressure steam splitting to obtain the fatty acids, followed by further purification processes such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

5,13-Docosadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

5,13-Docosadienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,13-docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various biochemical pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,13-Docosadienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid and arachidonic acid, it has a longer carbon chain and fewer double bonds, making it more stable and less prone to oxidation. Compared to docosahexaenoic acid, it has fewer double bonds, which affects its role in cell membrane dynamics and signaling .

Properties

CAS No.

182305-58-4

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

(5E,13E)-docosa-5,13-dienoic acid

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,17-18H,2-8,11-16,19-21H2,1H3,(H,23,24)/b10-9+,18-17+

InChI Key

HVHVBKMJDJLCEQ-RKHHRFTBSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCC/C=C/CCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC=CCCCC(=O)O

Origin of Product

United States

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